(S)-1-(5-Fluoro-2-methylphenyl)-N-methylethan-1-amine
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Overview
Description
(S)-1-(5-Fluoro-2-methylphenyl)-N-methylethan-1-amine: is a chiral amine compound characterized by the presence of a fluorine atom and a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Fluoro-2-methylphenyl)-N-methylethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 5-fluoro-2-methylbenzaldehyde.
Reductive Amination: The key step in the synthesis is the reductive amination of 5-fluoro-2-methylbenzaldehyde with (S)-N-methylethan-1-amine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Fluoro-2-methylphenyl)-N-methylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of secondary amines or alcohols, depending on the reducing agent used.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Imines, oximes.
Reduction: Secondary amines, alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(5-Fluoro-2-methylphenyl)-N-methylethan-1-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-1-(5-Fluoro-2-methylphenyl)-N-methylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-ol
- (S)-1-(5-Fluoro-2-methylphenyl)ethan-1-amine
- (S)-1-(5-Fluoro-2-methylphenyl)-N-ethylmethan-1-amine
Uniqueness
(S)-1-(5-Fluoro-2-methylphenyl)-N-methylethan-1-amine is unique due to its specific stereochemistry and the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H14FN |
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Molecular Weight |
167.22 g/mol |
IUPAC Name |
(1S)-1-(5-fluoro-2-methylphenyl)-N-methylethanamine |
InChI |
InChI=1S/C10H14FN/c1-7-4-5-9(11)6-10(7)8(2)12-3/h4-6,8,12H,1-3H3/t8-/m0/s1 |
InChI Key |
KFGMARCIGFTRHR-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)[C@H](C)NC |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C)NC |
Origin of Product |
United States |
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